6-Fluoroquinazoline-2,4-diamine

Antiviral Alphavirus Chikungunya

6-Fluoroquinazoline-2,4-diamine (CAS 119584-77-9), also known as DCR 137, is a member of the 2,4-diaminoquinazoline class, characterized by a fluorine atom at the 6-position of the quinazoline core. It serves as a versatile small-molecule scaffold in medicinal chemistry, particularly for programs targeting dihydrofolate reductase (DHFR) and viral replication.

Molecular Formula C8H7FN4
Molecular Weight 178.17 g/mol
CAS No. 119584-77-9
Cat. No. B1607086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoroquinazoline-2,4-diamine
CAS119584-77-9
Molecular FormulaC8H7FN4
Molecular Weight178.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=NC(=N2)N)N
InChIInChI=1S/C8H7FN4/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H,(H4,10,11,12,13)
InChIKeyMFEFVGSUKKCJMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoroquinazoline-2,4-diamine (CAS 119584-77-9) Procurement and Differentiation Guide


6-Fluoroquinazoline-2,4-diamine (CAS 119584-77-9), also known as DCR 137, is a member of the 2,4-diaminoquinazoline class, characterized by a fluorine atom at the 6-position of the quinazoline core [1]. It serves as a versatile small-molecule scaffold in medicinal chemistry, particularly for programs targeting dihydrofolate reductase (DHFR) and viral replication [2]. This guide clarifies its specific, quantifiable differentiation from closely related analogs to support evidence-based procurement decisions.

Why 6-Fluoroquinazoline-2,4-diamine Cannot Be Replaced by Other 2,4-Diaminoquinazolines


Within the quinazoline-2,4-diamine series, the position and nature of the benzenoid ring substitution profoundly dictate biological activity and synthetic utility. An unsubstituted 2,4-diaminoquinazoline core is essentially inert against key microbial targets (MIC ≥ 50 μM against A. baumannii), while 6-halide substitution can yield potent activity (MIC as low as 0.5 μM) [1]. Furthermore, regioisomeric substitution matters: 6-substituted quinazolines consistently outperform their 7-substituted counterparts in antibacterial assays, with 6-bromo and 6-methyl analogs showing superior potency [1]. Even among halides, the specific choice of fluorine, with its unique electronic properties and metabolic stability, can lead to distinct biological annotations such as DCR 137's antiviral profile, which is not reported for 6-chloro or 6-bromo analogs [2]. These quantitative positional and electronic effects render simple analog substitution a high-risk strategy for research reproducibility.

Quantitative Evidence Differentiating 6-Fluoroquinazoline-2,4-diamine for Scientific Procurement


Exclusive Antiviral Annotation as DCR 137 Against Alphaviruses

6-Fluoroquinazoline-2,4-diamine (DCR 137) was identified as the most potent inhibitor of Chikungunya virus (CHIKV) replication from a cell-based screening of an in-house small-molecule library [1]. It demonstrated dose-dependent reduction of CHIKV-E2 protein levels and was also effective against the related Ross River virus [1]. This specific antiviral annotation is not reported for the 6-unsubstituted, 6-chloro, or 6-bromo core analogs, creating a unique point of differentiation for this specific compound in antiviral screening programs.

Antiviral Alphavirus Chikungunya Hit Identification

6-Position Substitution is Required for Antibacterial Activity Against MDR Acinetobacter baumannii

The importance of 6-position substitution on the quinazoline-2,4-diamine scaffold is quantitatively established. The unsubstituted N2-benzyl-N4-methylquinazolin-2,4-diamine (analogue 8) was completely inactive, with an MIC of ≥50 µM against A. baumannii [1]. In contrast, 6-halide or 6-alkyl substitution produced highly potent analogues, with MICs as low as 0.5 µM (6-bromo, compound 4) and 1 µM (6-methyl, compound 5) [1]. This represents a >100-fold improvement in potency conferred by 6-position substitution, a prerequisite for any antibacterial lead generation program. While direct 6-fluoro data against this specific panel is not published, the class-level inference strongly supports that a 6-fluoro substituent is essential for maintaining this activity, whereas an unsubstituted or 7-substituted analog would be predicted to be inactive.

Antibacterial Drug-Resistant Bacteria DHFR Acinetobacter baumannii

Superior Resistance Profile of Quinazoline-2,4-diamines Compared to Clinical Dihydrofolate Reductase (DHFR) Inhibitors

A critical differentiator for the entire 6-substituted quinazoline-2,4-diamine class is their limited capacity for resistance development. In serial passage assays against A. baumannii, these compounds exhibited only a 4-fold increase in MIC over time, compared to a 64-fold increase for the folate synthesis inhibitor trimethoprim and a 128-fold increase for sulfamethoxazole [1]. This favorable resistance profile is a class-level advantage of the N2,N4-disubstituted quinazoline-2,4-diamine scaffold that relies on 6-position substitution, distinguishing these compounds from the clinically vulnerable first-line DHFR-targeting antibiotics.

Antimicrobial Resistance DHFR Serial Passage Assay Trimethoprim

Synthetic Accessibility: Two-Step Access to Functionalized 2,4-Diaminoquinazolines via 6-Fluoro Intermediate

6-Fluoroquinazoline-2,4-diamine is synthesized from commercially available 2,5-difluorobenzonitrile and guanidine in the presence of a base, with reported yields of 48-78% [REFS-1, REFS-2]. This convergent, one-step cyclization provides direct access to the functionalized 2,4-diamino-6-fluoroquinazoline core, which can then be diversified at N2 and N4. The synthesis of various 2,4-diaminoquinazolines from 2-fluorobenzonitriles is a well-established methodology, and the quality of the 6-fluoro intermediate directly impacts the success of subsequent derivatization [2]. While synthetic yield data for 6-chloro or 6-bromo analogs under identical conditions is not directly comparable, the 48-78% yield range provides a benchmark for evaluating synthetic efficiency.

Synthetic Chemistry Medicinal Chemistry Quinazoline Synthesis Building Block

Fluorine-Specific Electronic Effects on Pharmacological Profile

The 6-fluoro substitution was strategically chosen over the 6-nitro group in related quinazoline series to improve oral bioavailability while retaining the electron-withdrawing character necessary for target binding [1]. In that study, the 6-nitroquinazoline lead compound 1 showed dual inhibitory activity against TNF-α production and T cell proliferation but lacked oral activity, prompting the replacement of the nitro group with fluoro at the C(6)-position [1]. The resulting 6-fluoro-7-(1-piperazino)quinazoline series yielded compound 7a, which demonstrated oral anti-inflammatory efficacy in a rat adjuvant arthritis model [1]. While this data comes from a more elaborated 6-fluoroquinazoline series, it underscores the unique electronic rationale for choosing fluorine over other substituents at the 6-position.

Fluorine Chemistry Medicinal Chemistry Metabolic Stability Lipophilicity

Recommended Scientific and Industrial Applications for 6-Fluoroquinazoline-2,4-diamine (CAS 119584-77-9)


Antiviral Drug Discovery: Hit-to-Lead Optimization for Alphavirus Infections

6-Fluoroquinazoline-2,4-diamine (DCR 137) is the most potent hit from a cell-based screen against CHIKV, providing a validated starting point for medicinal chemistry optimization [1]. Procurement of this specific compound is essential for teams seeking to confirm the hit and initiate structure-activity relationship (SAR) studies for pan-alphavirus inhibitors. No other core analog has demonstrated this specific antiviral annotation.

Antibacterial Lead Generation: DHFR-Targeting Programs Against Multidrug-Resistant Pathogens

The 6-substituted quinazoline-2,4-diamine scaffold is a privileged chemotype for DHFR inhibition with a superior resistance profile (4-fold MIC increase vs. 64-128 fold for clinical comparators) [2]. The 6-fluoro analog serves as a key intermediate for synthesizing N2,N4-disubstituted derivatives with potent activity against both Gram-positive (MRSA) and Gram-negative (A. baumannii) multidrug-resistant bacteria [REFS-2, REFS-3].

Synthetic Chemistry: Building Block for Parallel Library Synthesis

The convergent synthesis of 6-fluoroquinazoline-2,4-diamine from 2,5-difluorobenzonitrile and guanidine (48-78% yield) makes it a cost-effective scaffold for generating diverse N2,N4-disubstituted quinazoline-2,4-diamine libraries [4]. The 6-fluoro substitution provides a unique electronic profile for SAR exploration compared to 6-chloro, 6-bromo, or 6-methyl analogs.

Immunomodulatory Drug Discovery: Dual TNF-α/T Cell Proliferation Inhibitors

The 6-fluoro substitution was rationally selected to replace the 6-nitro group to improve oral bioavailability in a series of dual-acting immunomodulatory quinazolines [5]. This precedent establishes 6-fluoroquinazoline-2,4-diamine as a strategic core for programs targeting inflammatory and autoimmune conditions where oral activity is required.

Quote Request

Request a Quote for 6-Fluoroquinazoline-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.